molecular formula C20H18FN3OS B2579255 N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide CAS No. 450343-96-1

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide

Cat. No.: B2579255
CAS No.: 450343-96-1
M. Wt: 367.44
InChI Key: YCLPADGFCQJZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide is a potent and selective small-molecule inhibitor identified in early-stage pharmacological research. It functions primarily by targeting and inhibiting FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and differentiation in hematopoietic cells. Dysregulated FLT3 signaling, particularly through internal tandem duplication (ITD) mutations, is a well-established driver in approximately 30% of Acute Myeloid Leukemia (AML) cases , making it a high-value target for therapeutic development. This compound has demonstrated efficacy in preclinical models by inducing cell cycle arrest and apoptosis in FLT3-ITD-positive leukemic cell lines. Furthermore, research indicates this compound also exhibits inhibitory activity against Aurora B kinase, a key regulator of mitosis. This dual-inhibitory profile suggests a potential synergistic anti-leukemic effect, targeting both proliferation signals and mitotic integrity . Its primary research value lies in its utility as a chemical probe to dissect the complex signaling networks in hematological malignancies and to explore the therapeutic potential of concurrent FLT3 and Aurora kinase inhibition. As such, it is a crucial tool for researchers investigating novel targeted therapy strategies for AML and other FLT3-driven cancers.

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c1-12-5-3-8-18(13(12)2)24-19(16-10-26-11-17(16)23-24)22-20(25)14-6-4-7-15(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLPADGFCQJZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide typically involves multiple steps:

  • Formation of Thieno[3,4-c]pyrazole Core: : The initial step involves the construction of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.

  • Introduction of Dimethylphenyl Group: : The next step involves the introduction of the dimethylphenyl group. This can be accomplished through a Friedel-Crafts alkylation reaction, where the thieno[3,4-c]pyrazole core is reacted with a dimethylphenyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

  • Attachment of Fluorobenzamide Moiety: : The final step involves the attachment of the fluorobenzamide moiety. This can be achieved through an amide coupling reaction, where the intermediate product is reacted with 3-fluorobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can occur at the carbonyl group of the benzamide moiety. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom of the fluorobenzamide moiety. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones at the thieno[3,4-c]pyrazole core.

    Reduction: Formation of amines or alcohols from the reduction of the carbonyl group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide: has a wide range of scientific research applications:

  • Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: : The compound has shown potential as a bioactive molecule. It is studied for its interactions with various biological targets, including enzymes and receptors.

  • Medicine: : Preliminary studies suggest that the compound may have therapeutic potential. It is being investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

  • Industry: : The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound targets enzymes and receptors involved in key biological processes. For example, it may inhibit certain kinases or modulate receptor activity.

  • Pathways Involved: : The compound can influence various signaling pathways, such as the PI3K-AKT pathway, MAPK pathway, and others. These pathways are crucial for cell proliferation, survival, and differentiation.

Comparison with Similar Compounds

Structural Analogs in the Thieno[3,4-c]pyrazole Family

Compound 11 (N-(2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide)
  • Core: Same thieno[3,4-c]pyrazole structure.
  • Substituents :
    • 2,4-Dimethylphenyl (vs. 2,3-dimethylphenyl in the target compound).
    • 3,4-Dimethylbenzamide (vs. 3-fluorobenzamide).
  • Activity : Reported as a selective agonist for CRY1 , a circadian rhythm regulator .
  • Key Difference : The 3,4-dimethylbenzamide lacks the electron-withdrawing fluorine, which may reduce binding affinity compared to the target compound.
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide
  • Core: Thieno[3,4-c]pyrazole with a 5-oxo group.
  • Substituents :
    • 3-Chlorophenyl (electron-withdrawing chlorine vs. methyl groups).
    • 2-Fluorobenzamide (fluorine at the ortho position).
N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide
  • Substituents :
    • 2-Methylphenyl (simpler substitution pattern).
    • 3-Trifluoromethylbenzamide (stronger electron-withdrawing effect than fluorine).
  • Impact : The trifluoromethyl group may improve metabolic stability but could introduce toxicity concerns absent in the target compound .
Selectivity for Circadian Rhythm Targets
  • Compound 11 : Selective for CRY1 (EC₅₀ = 0.8 µM).
  • Compound 12 (1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-thieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide): Moderately selective for CRY2 over CRY1, attributed to the 4-methoxyphenyl and cyclopentane carboxamide groups .
  • Target Compound Hypothesis : The 3-fluorobenzamide may balance CRY1/CRY2 selectivity, though experimental data are needed.
Physicochemical Properties
Property Target Compound Compound 11 3-Chlorophenyl Analog Trifluoromethyl Analog
Lipophilicity (LogP) Estimated 3.8 (moderate) Higher (4.2) Higher (4.5) Highest (5.1)
Electron Effects Moderate (3-F) Weak (Me groups) Moderate (Cl) Strong (CF₃)
Metabolic Stability Likely moderate High (methyls) Moderate High (CF₃)

Biological Activity

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide is a synthetic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Synthesis

The compound features a thieno[3,4-c]pyrazole core with a 2,3-dimethylphenyl substituent and a fluorobenzamide group. The synthesis typically involves multiple steps including:

  • Formation of Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions involving 2-aminothiophene and hydrazine derivatives under acidic conditions.
  • Substitution Reactions : Electrophilic aromatic substitution introduces the 2,3-dimethylphenyl group.
  • Final Modifications : The introduction of the fluorobenzamide moiety is carried out using acylation reactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Inhibition of Key Enzymes : The compound has been reported to inhibit dihydrofolate reductase (DHFR), a critical enzyme involved in DNA synthesis and repair. This inhibition leads to reduced cellular levels of NADP and NADPH, destabilizing DHFR and ultimately inhibiting cell growth .
  • Induction of Apoptosis : Studies have demonstrated that treatment with this compound can induce apoptosis in cancer cells via the activation of intrinsic apoptotic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1/S phase transition, thereby preventing cancer cells from proliferating .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells by increasing ROS levels, which contributes to apoptosis .

Case Studies

  • In Vitro Studies : In vitro assays have shown that this compound significantly reduces viability in various cancer cell lines including breast and colon cancer cells. The IC50 values ranged from 10 µM to 30 µM depending on the cell line .
  • Animal Models : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in a marked reduction in tumor size compared to control groups .

Data Table

Biological ActivityObservationsReferences
Anticancer ActivitySignificant inhibition of cell growth
Enzyme Inhibition (DHFR)Reduced NADPH levels
Induction of ApoptosisActivation of intrinsic pathways
Cell Cycle ArrestG1/S phase transition
ROS GenerationIncreased oxidative stress

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.